2-phenyl-3H-Pyrrolo[2,3-b]pyridine
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Overview
Description
2-phenyl-3H-Pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system with a phenyl group attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3H-Pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with phenylacetylene under specific conditions to form the desired pyrrolo[2,3-b]pyridine ring system . Another approach involves the use of Grignard reagents to introduce the phenyl group at the 2-position .
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3H-Pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl group and the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .
Scientific Research Applications
2-phenyl-3H-Pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-phenyl-3H-Pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the phenyl group at the 2-position.
Pyrrolo[2,3-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Pyrrolo[3,4-c]pyridine: Features a different ring fusion pattern.
Uniqueness
2-phenyl-3H-Pyrrolo[2,3-b]pyridine is unique due to its specific ring fusion and the presence of a phenyl group, which enhances its biological activity and makes it a versatile scaffold for drug design .
Properties
Molecular Formula |
C13H10N2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-phenyl-3H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H10N2/c1-2-5-10(6-3-1)12-9-11-7-4-8-14-13(11)15-12/h1-8H,9H2 |
InChI Key |
LLAZQZQCMZEQPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=CC=C2)N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
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